3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine
Description
Properties
IUPAC Name |
3-[[4-chloro-2-(chloromethyl)phenoxy]methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)3-4-13(11)17-9-10-2-1-5-16-8-10/h1-6,8H,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYCIHMYMHMNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=C(C=C(C=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201204996 | |
| Record name | Pyridine, 3-[[4-chloro-2-(chloromethyl)phenoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146290-41-6 | |
| Record name | Pyridine, 3-[[4-chloro-2-(chloromethyl)phenoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-[[4-chloro-2-(chloromethyl)phenoxy]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201204996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine, identified by its CAS number 1170596-18-5, is a compound that has shown promising biological activities in various studies. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C12H11Cl2NO
Molecular Weight : 256.13 g/mol
IUPAC Name : this compound
The compound features a pyridine ring substituted with a chloromethyl group and a chlorophenyl moiety, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit various enzymes involved in metabolic pathways. Its chloro groups can participate in nucleophilic substitution reactions, altering enzyme functions and potentially leading to therapeutic effects against certain diseases.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have demonstrated its efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium, with inhibition zones measuring up to 15 mm .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further investigation is required to elucidate the specific pathways involved .
Biological Activity Summary
Case Studies and Research Findings
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of related compounds highlighted that derivatives with similar structures exhibited broad-spectrum activity against various bacterial strains. The findings suggest that modifications in the chemical structure can enhance the antimicrobial potency of pyridine derivatives .
- Enzyme Interaction Studies : Another research effort examined the interaction of this compound with specific enzymes. It was found that the presence of the chloromethyl group significantly influenced its binding affinity, leading to effective modulation of enzymatic activity. This suggests potential applications in drug development targeting specific metabolic pathways.
- In Vivo Studies : In vivo assessments have begun to explore the anti-inflammatory potential of this compound using animal models. Results indicated a reduction in inflammation markers, supporting its therapeutic potential for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural Analogues and Substituent Effects
The following table compares 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine with key analogues:
Key Observations:
Substituent Diversity: The target compound’s phenoxymethyl group distinguishes it from simpler methyl-substituted analogues (e.g., 4-Chloro-2-methylpyridine) . This group enhances steric bulk and may influence solubility and reactivity. Chloromethyl vs. Methoxy: Compared to 4-Chloro-3-methoxy-2-methylpyridine , the chloromethyl group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions.
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 304.59 g/mol for the target) are typically used as intermediates in drug discovery, while lighter analogues (e.g., 127.57 g/mol for 4-Chloro-2-methylpyridine) are employed in agrochemicals .
Preparation Methods
Methylation of Maltol
The synthesis begins with maltol (3-hydroxy-2-methyl-4H-pyran-4-one), which undergoes methylation using dimethyl phosphate in an aqueous sodium hydroxide solution. The reaction proceeds at 0–4°C to yield 3-methoxy-2-methyl-4H-pyran-4-one. Optimal molar ratios of maltol, dimethyl phosphate, and sodium hydroxide (2–4:2–4:1) ensure yields exceeding 75%.
Amination and Chlorination
The methylated product is treated with ammonium hydroxide at 40–45°C, resulting in 3-methoxy-2-methyl-4(1H)-pyridone. Subsequent chlorination with phosphorus oxychloride under reflux (8–12 hours) produces 4-chloro-3-methoxy-2-picoline. This intermediate is oxidized with hydrogen peroxide in acetic acid to form 4-chloro-3-methoxy-2-methylpyridine N-oxide.
Methoxylation and Hydroxymethylation
Methoxylation replaces the N-oxide group with a methoxy substituent, while hydroxymethylation introduces a hydroxymethyl group at the pyridine’s 2-position. Final chlorination with thionyl chloride in dichloromethane yields 3-[4-chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Methylation | Dimethyl phosphate, 0–4°C | 78 |
| Chlorination | PCl₃, reflux | 84 |
| Secondary Chlorination | SOCl₂, CH₂Cl₂, 0–3°C | 78 |
Nucleophilic Substitution Route
Phenolic Precursor Activation
4-Chloro-2-(chloromethyl)phenol is reacted with 3-(hydroxymethyl)pyridine in dichloromethane under basic conditions (e.g., NaOH). The phenol’s hydroxyl group attacks the pyridine’s hydroxymethyl carbon, forming the ether linkage.
Optimization of Reaction Parameters
Higher yields (82%) are achieved at 25°C with a 1:1.2 molar ratio of phenol to pyridine derivative. Prolonged reaction times (>12 hours) or elevated temperatures (>40°C) promote side products, such as dichlorinated byproducts.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
The maltol-based route offers scalability (75–85% overall yield) but requires handling hazardous reagents like phosphorus oxychloride. In contrast, the nucleophilic substitution method is simpler but depends on precursor availability.
Purity and Characterization
Recrystallization from ethanol or toluene ensures >98% purity. Structural confirmation via $$ ^1H $$ NMR (δ 4.65 ppm, singlet for –CH₂Cl) and LC-MS (m/z 273.5 [M+H]⁺) is critical.
Industrial and Environmental Considerations
Q & A
Q. What are the optimal synthetic routes for 3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyridine derivatives often involves halogenation and etherification steps. For example, thionyl chloride (SOCl₂) is commonly used to introduce chloromethyl groups via nucleophilic substitution, as seen in the synthesis of 2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine . Key steps include:
- Halogenation : Reacting hydroxy or methyl groups with SOCl₂ under controlled temperatures (e.g., ice bath to 298 K) to avoid side reactions.
- Etherification : Using NaOH in dichloromethane to form ether linkages between aromatic rings and pyridine moieties .
Optimization : Recrystallization from petroleum ether/ethyl acetate mixtures improves purity (≥99%) . Yield depends on stoichiometric ratios (e.g., 1.1 equivalents of SOCl₂) and reaction time (3–5 hours) .
Q. How can spectroscopic and crystallographic data validate the structure of this compound?
Methodological Answer:
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene planes) to confirm spatial arrangement .
- NMR : Analyze chemical shifts for chloromethyl groups (δ 4.5–5.0 ppm for CH₂Cl) and pyridine protons (δ 7.5–8.5 ppm) .
- Mass spectrometry : Verify molecular weight (e.g., 198.5 g/mol for 4-Chloro-2-(chloromethyl)pyridine hydrochloride) .
Advanced Research Questions
Q. How do regioselectivity challenges in chlorination impact the synthesis of this compound?
Methodological Answer: Regioselectivity in chlorination is influenced by steric and electronic factors. For example:
- Electron-deficient pyridine rings favor chlorination at the 4-position due to resonance stabilization .
- Steric hindrance : Bulky substituents (e.g., chloromethyl groups) direct chlorination to less hindered positions. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Case Study : In 2-Chloro-4-(chloromethyl)pyridine hydrochloride, dual functionalization requires precise temperature control to avoid over-chlorination .
Q. What strategies address discrepancies in biological activity data for structurally similar compounds?
Methodological Answer:
- Structure-activity relationship (SAR) : Compare bioactivity of isomers (e.g., 3-Chloromethylpyridine vs. 4-Chloromethylpyridine) to identify critical functional groups .
- Enzyme inhibition assays : Use p38 MAP kinase inhibitors (e.g., SB-202190) as controls to evaluate selectivity .
- Data normalization : Account for variations in purity (e.g., ≥95% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
Q. How can computational modeling predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Molecular docking : Simulate interactions with catalytic sites (e.g., cytochrome P450 enzymes) using software like AutoDock .
- MD simulations : Track stability of chloromethyl groups in aqueous vs. lipid environments to predict hydrolysis rates .
- QSPR models : Correlate Hammett constants (σ) of substituents with reaction kinetics .
Safety and Handling
Q. What precautions are critical when handling chloromethyl derivatives?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and respirators to prevent dermal/ocular exposure (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before incineration .
Open Research Challenges
- Stereochemical effects : How do axial vs. equatorial chloromethyl orientations influence biological activity?
- Degradation pathways : Investigate hydrolytic stability under physiological conditions (pH 7.4, 37°C) .
- Cross-coupling potential : Explore Suzuki-Miyaura reactions for functionalization of the pyridine ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
